2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline ring, a benzothiazole ring, and a sulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The process begins with the preparation of the quinazoline and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of the sulfonyl group produces a sulfide.
Scientific Research Applications
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: Share the quinazoline ring structure but differ in their substituents.
Benzothiazole derivatives: Contain the benzothiazole ring but lack the sulfonyl group.
Sulfonyl-containing compounds: Feature the sulfonyl group but have different core structures.
Uniqueness
What sets 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide apart is its combination of the quinazoline and benzothiazole rings with a sulfonyl group
Properties
Molecular Formula |
C19H16N4O4S3 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H16N4O4S3/c1-30(26,27)11-6-7-14-15(8-11)29-19(21-14)23-17(24)10-28-9-16-20-13-5-3-2-4-12(13)18(25)22-16/h2-8H,9-10H2,1H3,(H,20,22,25)(H,21,23,24) |
InChI Key |
PQAZARQORUWTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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